2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-4-9-8(3-1)13-10(14-9)5-15-7-11-6-12-15/h1-4,6-7H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGTWRQAEQEXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution method leverages the reactivity of halogenated benzimidazole intermediates with 1H-1,2,4-triazole. A representative pathway involves synthesizing 2-(chloromethyl)-1H-benzo[d]imidazole as a precursor, followed by displacement of the chloride atom with the triazole moiety.
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole
2-(Chloromethyl)-1H-benzo[d]imidazole is typically prepared via cyclocondensation of o-phenylenediamine with chloroacetic acid under acidic conditions. For instance, refluxing equimolar quantities of o-phenylenediamine and chloroacetic acid in 4 N HCl yields the chloromethyl intermediate with 65–70% efficiency. The chloromethyl group is introduced at position 2 of the benzimidazole core through electrophilic aromatic substitution, facilitated by the electron-donating nature of the adjacent nitrogen atoms.
Step 2: Triazole Incorporation
The chloromethyl intermediate is reacted with 1H-1,2,4-triazole in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, where the triazole nitrogen attacks the electrophilic chloromethyl carbon. Optimal conditions (80°C, 12 hours) afford the target compound in 55–60% yield.
Cyclization of Thiosemicarbazide Intermediates
This method involves constructing the 1,2,4-triazole ring through cyclization of a thiosemicarbazide derivative linked to the benzimidazole core.
Step 1: Hydrazide Formation
Methyl 1H-benzo[d]imidazole-2-carboxylate is treated with hydrazine hydrate in ethanol under reflux to yield 1H-benzo[d]imidazole-2-carbohydrazide. This intermediate serves as the foundation for triazole ring formation.
Step 2: Thiosemicarbazide Synthesis
The hydrazide reacts with carbon disulfide (CS₂) in alkaline media to form a potassium thiosemicarbazide salt. Acidification with hydrochloric acid precipitates the thiosemicarbazide derivative, which is isolated and purified via recrystallization.
Step 3: Cyclization to 1,2,4-Triazole
Heating the thiosemicarbazide in aqueous sodium hydroxide induces cyclodehydration, forming the 1,2,4-triazole ring. The methylene bridge between the benzimidazole and triazole is retained during this step, yielding the final product with 70–75% efficiency.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics and yields by providing uniform thermal energy. This approach is particularly effective for cyclization and condensation steps.
Procedure
A mixture of 1H-benzo[d]imidazole-2-carbohydrazide and ethyl thiocyanate in ethanol is subjected to microwave irradiation (300 W, 120°C) for 20 minutes. The rapid heating promotes efficient cyclization, achieving an 85% yield of the target compound. Comparative studies demonstrate a 30% reduction in reaction time compared to conventional methods.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Nucleophilic Substitution | Simple two-step process | Moderate yields, halogenated waste | 55–60 | 12–24 |
| Thiosemicarbazide Cyclization | High regioselectivity, scalable | Multi-step purification required | 70–75 | 8–10 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 80–85 | 0.3–0.5 |
The microwave-assisted method outperforms others in yield and speed but necessitates specialized instrumentation. Thiosemicarbazide cyclization offers superior regioselectivity, making it preferable for industrial-scale production despite longer purification times.
Optimization Strategies and Reaction Conditions
Solvent and Catalyst Selection
Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilic substitution reactivity by stabilizing transition states. Catalytic amounts of potassium iodide (KI) improve displacement efficiency in chloromethyl-triazole coupling by participating in a halide exchange mechanism.
Temperature and pH Control
Cyclization reactions require precise pH adjustment to avoid side product formation. Maintaining a pH of 9–10 during thiosemicarbazide cyclization prevents premature protonation of intermediates, ensuring >90% conversion. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition if exceeding 120°C.
Green Chemistry Alternatives
Recent advances employ water as a solvent for thiosemicarbazide synthesis, reducing environmental impact. Ultrasound-assisted reactions further decrease energy consumption, achieving 75% yield in 2 hours for nucleophilic substitutions.
Characterization and Analytical Techniques
Spectroscopic Validation
1H NMR Analysis
The methylene bridge protons (-CH₂-) resonate as a singlet at δ 4.8–5.2 ppm, while triazole protons appear as singlets at δ 8.2–8.5 ppm. Aromatic protons from the benzimidazole moiety exhibit multiplet signals between δ 7.1–7.9 ppm.
13C NMR Analysis
The triazole carbons are observed at δ 145–150 ppm, whereas the methylene carbon resonates at δ 40–45 ppm. Benzimidazole carbons appear in the δ 110–140 ppm range.
IR Spectroscopy
Stretching vibrations at 1,520–1,540 cm⁻¹ (C=N triazole) and 3,100–3,150 cm⁻¹ (aromatic C-H) confirm successful cyclization. The absence of hydrazide N-H stretches (3,200–3,300 cm⁻¹) validates complete conversion.
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the triazole ring[3][3].
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown potential as an anticancer agent. Studies indicate that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. One study reported that a related benzimidazole compound demonstrated a half-maximal inhibitory concentration (IC50) of 57.4 μM against colorectal cancer cell lines (DLD-1) and 79.9 μM against breast cancer cell lines (MCF-7) .
Antifungal Properties
The compound also presents antifungal activity. Recent research on triazole derivatives has shown that modifications at specific positions significantly enhance antifungal efficacy against pathogens such as Candida albicans and Cryptococcus neoformans. For example, derivatives of this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, this compound is being explored for its role in developing more effective pesticides. Its structure allows for the formulation of agrochemicals that target specific pests while minimizing environmental impact. Research shows that compounds with similar structures can enhance the effectiveness of existing pesticides by improving their selectivity and reducing toxicity to non-target organisms .
Material Science
Advanced Materials
The unique properties of this compound make it suitable for applications in material science. It is investigated for use in creating polymers with improved thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance stability and performance under various conditions .
Analytical Chemistry
Reagent in Analytical Techniques
In analytical chemistry, the compound serves as a reagent in various techniques such as chromatography and spectroscopy. Its ability to form complexes with specific analytes enhances detection sensitivity and selectivity. This application is particularly valuable in pharmaceutical analysis and environmental monitoring where precise quantification is essential .
Table 2: Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer and antifungal agent development |
| Agricultural Chemistry | Development of selective pesticides |
| Material Science | Creation of advanced polymers |
| Analytical Chemistry | Reagent for enhanced detection in analysis |
Mechanism of Action
The mechanism of action of 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The triazole ring is known to interact with metal ions, which can enhance its binding affinity to biological targets .
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrids
Example Compounds :
- 9a–9e (): These derivatives incorporate phenoxymethyl-linked triazole-thiazole acetamide groups. For instance, 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) shows distinct docking poses in molecular studies, suggesting enhanced binding to biological targets compared to the simpler triazole-methyl-benzimidazole structure .
Key Differences :
Antimicrobial Triazole-Imidazole Derivatives
Example Compounds :
- C1–C9 (–3): These molecules combine two imidazole rings with a central 1,2,4-triazole. C1 (3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole) exhibits broad-spectrum antibacterial and antifungal activity due to its bulky aromatic substituents .
| Compound | Core Structure | Substituents | Synthesis Method | Key Properties |
|---|---|---|---|---|
| C1 | Triazole + Imidazole | 4',5'-Diphenyl-imidazole | Condensation with benzil | High antimicrobial efficacy; bulky structure |
Comparison :
Example Compounds :
- I and II (): Methoxynaphthyl-substituted benzimidazoles with anticorrosion properties.
- Coordination polymers (): Metal complexes using ligands like 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-imidazole-4,5-dicarboxylate exhibit fluorescence and magnetic behavior .
Key Insight :
Antiviral and Antimycobacterial Derivatives
Example Compounds :
- L1–L3 (): Five-membered heterocycle-substituted benzimidazoles (e.g., pyrrole, furan) synthesized via green chemistry. L3 (2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole) showed in silico anti-SARS-CoV-2 activity .
- 2a–h (): 1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazoles with antimycobacterial effects .
Comparison :
- The triazole group in the target compound may offer different electronic properties compared to thiophene, affecting bioactivity.
Data Table: Comparative Overview
Biological Activity
The compound 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is a hybrid molecule that integrates the benzimidazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core linked to a triazole ring, which is believed to enhance its biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and benzimidazole groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazole can inhibit various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the benzimidazole moiety may further enhance this activity due to its ability to interact with microbial DNA and proteins.
Case Study:
A study evaluated the antimicrobial efficacy of several triazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 1.8 to 3.2 μg/mL against the bacteria .
Anticancer Properties
The benzimidazole and triazole frameworks are also associated with anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators.
Mechanism of Action:
One mechanism involves the activation of p53 signaling pathways leading to cell cycle arrest and apoptosis. For example, a derivative similar to our compound was found to sensitize melanoma cells to radiation therapy by increasing ROS levels and activating caspases involved in apoptosis .
Antifungal Activity
The triazole component is particularly noted for its antifungal properties. Compounds like fluconazole have been widely used in clinical settings to treat fungal infections. The hybrid nature of this compound suggests potential as a novel antifungal agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthesis methods:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation | DMF, 65°C | 78% |
| 2 | Cyclization | Reflux | 82% |
Research Findings
Recent studies have focused on optimizing the structure of triazole-benzimidazole hybrids for enhanced biological activity. Molecular docking studies suggest that the binding affinity of these compounds to target proteins can be significantly improved by modifying substituents on the benzimidazole ring.
Table: Biological Activity Overview
Q & A
Q. Basic
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–7.7 ppm) and methylene groups (δ 4.2–5.3 ppm) confirm the triazole-benzimidazole linkage. For example, the triazole proton appears as a singlet at δ 7.69 ppm .
- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3100–3200 cm⁻¹ (N-H) validate the heterocyclic core .
- HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ = 338.79 for fluorobenzyl derivatives) .
How is the antibacterial activity of this compound assessed?
Basic
Activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains. Serial dilutions (1.56–100 µg/mL) in nutrient broth are incubated for 24 hours. For example, derivative 3f (fluorobenzyl) shows MIC = 15.62 µg/mL against S. aureus .
Critical controls : Reference antibiotics (e.g., ampicillin) and solvent-only blanks.
How can reaction conditions be optimized to improve yield in Cu(I)-catalyzed synthesis?
Advanced
Optimization involves systematic screening of:
- Catalysts : CuSO₄·7H₂O (98% yield) outperforms CuCl₂ (90%) or CuI (94%) due to superior redox activity .
- Ligands : Urea (2 mol%) enhances catalytic efficiency by stabilizing Cu(I) intermediates.
- Solvent ratios : A 1:3 t-BuOH:H₂O mixture balances solubility and reaction kinetics.
Experimental design : Use a factorial approach (e.g., varying catalyst loading and temperature) with ANOVA to identify significant variables .
What computational methods validate the molecular structure and electronic properties?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals. For example, HOMO-LUMO gaps (~4.5 eV) correlate with stability, while NMR chemical shifts (e.g., δ 113.9–161.2 ppm for ¹³C) match experimental data within 2% error .
Software : Gaussian 09 or ORCA for simulations; GaussView for visualization.
How do structural modifications influence biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., nitro in 3a ) enhance activity against Gram-negative strains (MIC = 31.25 µg/mL for E. coli).
- Hydrophobic substituents (e.g., bromophenyl in 3c ) improve membrane penetration but reduce solubility (>100 µg/mL MIC for P. vulgaris) .
Methodology : Synthesize derivatives via substituted benzyl azides, then correlate logP values (calculated via ChemDraw) with MIC trends.
What strategies address discrepancies in spectral data during characterization?
Q. Advanced
- Dynamic NMR : Resolves rotational barriers in flexible methylene linkages (e.g., -OCH₂- groups) that cause splitting in ¹H NMR .
- X-ray crystallography : Resolves ambiguous NOE correlations (e.g., triazole-benzimidazole dihedral angles) using datasets collected at 100 K .
How are molecular docking studies conducted to predict binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
